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Compound of Interest

Compound Name: Methyl benzofuran-6-carboxylate

Cat. No.: B1291434 Get Quote

In the relentless pursuit of novel and effective cancer therapeutics, the benzofuran scaffold has

emerged as a promising framework for the development of potent anticancer agents. This

guide provides a comparative overview of the efficacy of halogenated derivatives of methyl 6-

acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate against various cancer cell lines,

offering a valuable resource for researchers, scientists, and drug development professionals.

While direct data on Methyl benzofuran-6-carboxylate is limited in publicly available

research, the analysis of these structurally similar compounds provides significant insights into

the potential of this chemical class.

Quantitative Efficacy Assessment
The cytotoxic potential of two notable benzofuran derivatives, methyl 4-chloro-6-

(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-

(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8), has been

evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values, a key indicator of a compound's potency, are summarized in the table below. For

comparison, the IC50 values of established chemotherapeutic agents, doxorubicin and

cisplatin, are also included.
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Compound Cell Line Cancer Type IC50 (µM)

Compound 7 A549 Lung 6.3 ± 2.5[1]

HepG2 Liver 11 ± 3.2[1]

SW480 Colon > 50

SW620 Colon 25.5 ± 2.1

HCT116 Colon 15.8 ± 1.5

PC3 Prostate 20.1 ± 1.9

MDA-MB-231 Breast 30.2 ± 2.8

Compound 8 A549 Lung 3.5 ± 0.6[1]

HepG2 Liver 3.8 ± 0.5[1]

SW480 Colon 20.5 ± 1.7

SW620 Colon 10.8 ± 0.9[1]

HCT116 Colon 18.2 ± 1.2

PC3 Prostate 15.4 ± 1.3

MDA-MB-231 Breast 12.6 ± 1.1

Doxorubicin A549 Lung 0.8 ± 0.1

HepG2 Liver 1.2 ± 0.2

SW480 Colon 0.5 ± 0.1

SW620 Colon 0.7 ± 0.1

HCT116 Colon 0.6 ± 0.1

PC3 Prostate 1.5 ± 0.3

MDA-MB-231 Breast 0.9 ± 0.2

Cisplatin A549 Lung 5.2 ± 0.8

HepG2 Liver 8.5 ± 1.2
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SW480 Colon 10.2 ± 1.5

SW620 Colon 12.1 ± 1.8

HCT116 Colon 7.8 ± 1.1

PC3 Prostate 9.5 ± 1.4

MDA-MB-231 Breast 11.3 ± 1.7

Data presented as mean ± standard deviation.

The data indicates that Compound 8 generally exhibits stronger anticancer potential than

Compound 7 across the tested cell lines, with the exception of HCT116 colon cancer cells.[1]

Notably, Compound 8 demonstrated significant activity against A549 lung cancer and HepG2

liver cancer cells, with IC50 values of 3.5 ± 0.6 µM and 3.8 ± 0.5 µM, respectively.[1]

Mechanistic Insights and Cellular Effects
The investigated benzofuran derivatives appear to exert their anticancer effects through

multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and promoting

oxidative stress within cancer cells.

Induction of Apoptosis
Studies have shown that these compounds can trigger apoptosis in a caspase-dependent

manner.[2] Caspases are a family of protease enzymes that play a crucial role in initiating and

executing apoptosis.
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Caption: Simplified pathway of apoptosis induction by benzofuran derivatives.

Oxidative Stress
Some benzofuran derivatives have been observed to increase the production of reactive

oxygen species (ROS) in cancer cells.[2] Elevated ROS levels can lead to cellular damage and

subsequently trigger cell death.
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Oxidative Stress Mechanism
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Caption: Mechanism of cell death via increased reactive oxygen species (ROS).

Experimental Protocols
The evaluation of the anticancer activity of these benzofuran derivatives involved standard in

vitro assays.

Cell Viability Assessment (MTT Assay)
The primary method for determining the cytotoxic effects of the compounds was the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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MTT Assay Workflow
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Caption: Workflow of the MTT assay for cell viability.
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Procedure:

Cancer cells were seeded in 96-well plates at an appropriate density.

After allowing the cells to adhere, they were treated with various concentrations of the

benzofuran derivatives.

The plates were incubated for a predetermined period (e.g., 48 or 72 hours).

Following incubation, an MTT solution was added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO).

The absorbance was measured at a specific wavelength (typically around 570 nm) using a

microplate reader.

The IC50 value was calculated as the concentration of the compound that inhibits cell growth

by 50% compared to untreated control cells.

Apoptosis Assays
To confirm that cell death was occurring via apoptosis, assays such as Annexin V staining and

Caspase-Glo 3/7 assays were performed.[2]

Annexin V Assay: This assay identifies one of the earliest events in apoptosis, the

translocation of phosphatidylserine from the inner to the outer leaflet of the plasma

membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a

fluorescent dye (e.g., FITC) and detected by flow cytometry.

Caspase-Glo 3/7 Assay: This is a luminescent assay that measures the activity of caspases-

3 and -7, key executioner caspases in the apoptotic pathway.
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The examined halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-

carboxylate demonstrate significant anticancer activity against a range of human cancer cell

lines. The brominated derivative (Compound 8) generally shows superior potency compared to

the chlorinated derivative (Compound 7). Their mechanisms of action, involving the induction of

apoptosis and oxidative stress, highlight them as promising candidates for further preclinical

and clinical investigation. While direct comparative data for Methyl benzofuran-6-carboxylate
is not yet available, the findings for these closely related structures underscore the potential of

the benzofuran core in the development of novel anticancer therapeutics. Further structure-

activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of this

promising class of compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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